molecular formula C9H15N3 B14013831 Butyronitrile, 4,4'-(methylimino)DI- CAS No. 89690-18-6

Butyronitrile, 4,4'-(methylimino)DI-

Cat. No.: B14013831
CAS No.: 89690-18-6
M. Wt: 165.24 g/mol
InChI Key: MFTBTGABLVJMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyronitrile, 4,4’-(methylimino)DI- is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.2355 g/mol . It is known for its unique structure, which includes a methylimino group and two butyronitrile groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyronitrile, 4,4’-(methylimino)DI- typically involves the reaction of butyronitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of Butyronitrile, 4,4’-(methylimino)DI- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyronitrile, 4,4’-(methylimino)DI- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Butyronitrile, 4,4’-(methylimino)DI- can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Butyronitrile, 4,4’-(methylimino)DI- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyronitrile, 4,4’-(methylimino)DI- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Butyronitrile, 4,4’-(methylimino)DI- can be compared with other similar compounds, such as:

The uniqueness of Butyronitrile, 4,4’-(methylimino)DI- lies in its specific combination of functional groups, which imparts unique chemical and biological properties .

Properties

CAS No.

89690-18-6

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-[3-cyanopropyl(methyl)amino]butanenitrile

InChI

InChI=1S/C9H15N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-5,8-9H2,1H3

InChI Key

MFTBTGABLVJMGK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC#N)CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.